molecular formula C10H9NO4 B599844 Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate CAS No. 119293-22-0

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate

Cat. No. B599844
M. Wt: 207.185
InChI Key: PLNBDPQVBXHQAC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is a heterocyclic organic compound . It is also known as 3-Hydroxyfuro[2,3-c]pyridine-2-carboxylic acid ethyl ester . The molecular formula of this compound is C10H9NO4 .


Molecular Structure Analysis

The molecular weight of Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate is 207.18 . For a detailed molecular structure, you may refer to the MOL file provided by the chemical suppliers .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate has a predicted boiling point of 326.0±37.0 °C and a predicted density of 1.359±0.06 g/cm3 . The compound should be stored at 2-8°C . The predicted pKa value is 6.33±0.50 .

Scientific Research Applications

  • Synthesis of Furo[3,2-b]pyridine: Ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate has been synthesized as part of a study on new syntheses of furo[3,2-b]pyridine and its derivatives. This synthesis involved O-alkylation, cyclization, hydrolysis, and decarboxylation steps (Shiotani & Morita, 1986).

  • Synthesis of Furo[2,3-c]pyridine: A similar method was used for the synthesis of ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate, leading to the production of furo[2,3-c]pyridin-3(2H)-one and its derivatives (Morita & Shiotani, 1986).

  • Rearrangement in Ethoxide: Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, a related compound, undergoes rearrangement with sodium ethoxide in ethanol, highlighting the chemical reactivity of similar compounds (Desideri, Manna, & Stein, 1981).

  • Trifluoromethylated Pyran Synthesis: The compound has been involved in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, important for the synthesis of fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Synthesis of Tetrahydropyridines: Ethyl 2-methyl-2,3-butadienoate, which has structural similarities, was used in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the potential for creating complex molecules (Zhu, Lan, & Kwon, 2003).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)9-8(12)6-5-11-4-3-7(6)15-9/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNBDPQVBXHQAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate

Synthesis routes and methods

Procedure details

Ethyl glycolate (7.26 g, 59.7 mmol) was added slowly into a suspension of sodium hydride (2.95 g of 60% dispersion in mineral oil, 73.8 mmol) in 85 mL of 1,2-dimethoxyethane (DME) at 0° C., and the mixture was stirred for another 30 min. A solution of ethyl 4-chloronicotinate (6.20 g, 33.4 mmol) in 20 mL of DME was added slowly into the reaction mixture at room temperature. The mixture was heated to 70° C. and maintained at that temperature overnight. The solvent was evaporated and the residue was dissolved in 100 mL of water, and washed with hexane 3 times. The pH of the water solution was adjusted to about 5 using acetic acid to pH 5, and a yellow precipitate was formed. The yellow precipitate was filtered, washed with a small amount of water (20 mL×3), and dried overnight in vacuo to give ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate free base as a yellow solid (5.79 g) which was used for the next step without further purification.
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
S Shiotani, H Morita, T Ishida… - Journal of heterocyclic …, 1988 - Wiley Online Library
Reaction of ethyl 3‐ethoxycarbonylmethoxyfuropyridine‐2‐carboxylates 2a‐2d with sodium ethoxide afforded 3‐ethoxy derivatives 3a‐3d which converted to 3‐ethoxyfuropyridines 5a‐…
Number of citations: 13 onlinelibrary.wiley.com

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